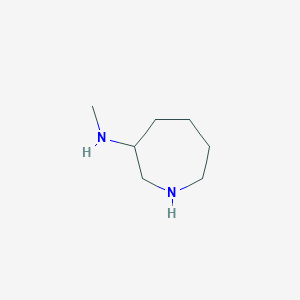![molecular formula C7H7NO B055237 2,3-ジヒドロフロ[2,3-c]ピリジン CAS No. 117103-45-4](/img/structure/B55237.png)
2,3-ジヒドロフロ[2,3-c]ピリジン
概要
説明
Synthesis Analysis
The synthesis of 2,3-Dihydrofuro[2,3-c]pyridine and its derivatives has been explored through various methods. A notable approach includes the novel three-component synthesis from readily accessible starting materials, providing these compounds in good to excellent yield. This process highlights the efficiency of creating the fused ring system in a one-pot reaction, demonstrating the compound's accessibility for further studies and applications (Fayol & Zhu, 2004).
科学的研究の応用
生物学的評価と合成
2,3-ジヒドロフロ[2,3-c]ピリジンの誘導体である、官能化2,3-ジヒドロフロ[3,2-c]クマリン(DHFCs)は、環境に優しく効率的なワンポットグリーン多成分アプローチを使用して合成されている . 合成されたDHFC誘導体は、最も豊富な血清タンパク質であるヒト血清アルブミン(HSA)に低マイクロモル範囲で結合する能力を示している . これは、合成された化合物の適切な吸収、分布、代謝、および排泄プロファイルを反映しており、治療上の使用のためのさらなる試みが予想される .
医薬品化学
2,3-ジヒドロフロ[2,3-c]ピリジンを含む縮合ピリジン誘導体は、創薬および医薬品化学においてますます注目を集めている . それらは、抗結核剤、抗菌剤、抗真菌剤、抗炎症剤、および抗マラリア活性を有する物質の構造に見られる . それらはまた、組み込まれている化合物の溶解性、極性、親油性、および水素結合能力の特性にプラスの影響を与える .
抗ウイルスおよび抗癌用途
多くの薬物、特に抗ウイルス薬および抗癌薬は、アデニンやグアニンなどのDNA塩基と構造的に類似している . この重要な要素は、それらの有効性を説明している。 2,3-ジヒドロフロ[2,3-c]ピリジンを含む縮合ピリジン誘導体は、これらの構造の一部である .
フロピリジン
2,3-ジヒドロフロ[2,3-c]ピリジンの誘導体であるフロピリジンは、降圧剤や抗菌剤などのさまざまな生物活性に用いられてきた . たとえば、フロピリジン骨格を持つ利尿薬であるシクレタニンは、高血圧の治療に用いられている
作用機序
Target of Action
Similar compounds, such as 2,3-dihydrofuro[2,3-b]pyridine derivatives, have been found to interact with nicotinic receptors . They are part of the naturally occurring nicotinic receptor agonist phantasmidine, as well as synthetic agonists of nicotinic receptors . Nicotinic receptors play a crucial role in the nervous system, mediating the effects of acetylcholine, a neurotransmitter.
Pharmacokinetics
A related compound, functionalized 2,3-dihydrofuro[3,2-c]coumarins, has been found to bind human serum albumin (hsa), the most abundant serum protein, in the low micromolar ranges . This suggests a suitable absorption, distribution, metabolism, and elimination profile for these types of compounds .
Safety and Hazards
将来の方向性
The development of new methods for the synthesis of 2,3-Dihydrofuro[2,3-c]pyridine derivatives is important due to their potential therapeutic usage . The application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions are some of the future directions in this field .
特性
IUPAC Name |
2,3-dihydrofuro[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-3-8-5-7-6(1)2-4-9-7/h1,3,5H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPUQTKHWNOJSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes N-substituted 3-aminomethyl-2,3-dihydrofuro[2,3-c]pyridines interesting for pharmaceutical research?
A1: Research indicates that N-substituted 3-aminomethyl-2,3-dihydrofuro[2,3-c]pyridines demonstrate potent activity as serotonergic ligands []. This suggests their potential as therapeutic agents targeting the serotonergic system, which plays a crucial role in various physiological processes including mood, sleep, and appetite.
Q2: How are 4-propenyl-α4-norpyridoxols synthesized, and what is their relation to 2,3-dihydrofuro[2,3-c]pyridine?
A2: 4-Propenyl-α4-norpyridoxols can be synthesized through a series of reactions, including a Claisen rearrangement of 3-O-allyl-α4-norpyridoxol derivatives []. This rearrangement leads to both ortho- and para-Claisen products. Notably, the ortho-Claisen rearrangement products can be further transformed into 2,3-dihydrofuro(2,3-c)pyridine derivatives [].
Q3: Were the synthesized 4-propenyl-α4-norpyridoxols found to have any notable biological activity?
A3: While the synthesis and transformation of these compounds are significant, the 4-propenyl-α4-norpyridoxols did not exhibit significant anticoccidial activity []. This highlights the importance of exploring structure-activity relationships within this class of compounds to identify derivatives with desired biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



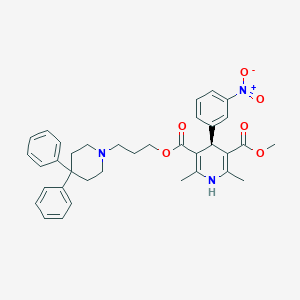
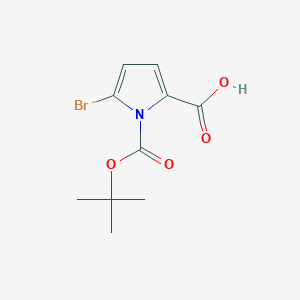

![Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B55163.png)



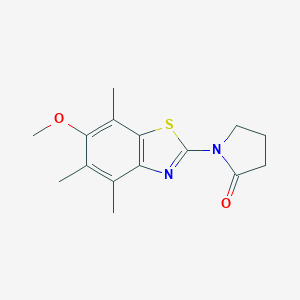

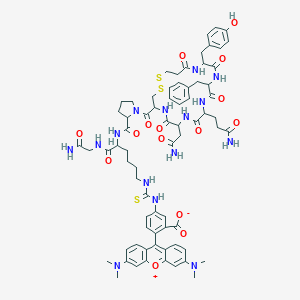
![5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B55178.png)

